Trans-2,3-didehydroadipoyl-CoA is a bioactive compound categorized as a 2-enoyl-CoA derivative. It is synthesized through the condensation of the thiol group of coenzyme A with the enoic carboxy group of trans-2,3-didehydroadipic acid. This compound plays a significant role in fatty acid metabolism and is involved in various biochemical pathways within organisms.
Trans-2,3-didehydroadipoyl-CoA is derived from trans-2,3-didehydroadipic acid, which is a product of fatty acid metabolism. The synthesis and utilization of this compound are crucial in cellular energy production and lipid biosynthesis.
Trans-2,3-didehydroadipoyl-CoA belongs to the class of acyl-CoA compounds, specifically classified as a monounsaturated fatty acyl-CoA. Its structure features a double bond between the second and third carbon atoms in the acyl chain, indicating its unsaturated nature.
The synthesis of trans-2,3-didehydroadipoyl-CoA can be achieved through several methods:
The reaction conditions for synthesizing trans-2,3-didehydroadipoyl-CoA include controlled pH levels and temperatures to optimize enzyme activity and product yield. Additionally, purification techniques such as chromatography may be employed to isolate the compound post-synthesis.
Trans-2,3-didehydroadipoyl-CoA has a complex molecular structure characterized by its acyl chain and coenzyme A moiety. The structural formula can be represented as follows:
The structural representation includes:
These identifiers facilitate the identification and analysis of trans-2,3-didehydroadipoyl-CoA in chemical databases.
Trans-2,3-didehydroadipoyl-CoA participates in various biochemical reactions:
The enzymatic reactions involving trans-2,3-didehydroadipoyl-CoA are typically reversible and can be influenced by factors such as substrate concentration and enzyme availability. These reactions are crucial for maintaining metabolic flux in fatty acid biosynthesis.
The mechanism of action for trans-2,3-didehydroadipoyl-CoA primarily revolves around its role as an intermediate in fatty acid metabolism. It participates in:
Studies have shown that enzymes such as trans-2-enoyl-CoA reductase play a pivotal role in catalyzing reactions involving trans-2,3-didehydroadipoyl-CoA, facilitating its conversion into other metabolic intermediates essential for cellular respiration and energy production .
Trans-2,3-didehydroadipoyl-CoA is typically characterized by:
Key chemical properties include:
Relevant data regarding its stability and reactivity are crucial for understanding its behavior in biological systems .
Trans-2,3-didehydroadipoyl-CoA has several applications in scientific research:
PaaG isomerase (a member of the crotonase superfamily) facilitates the conversion of cis-3,4-didehydroadipoyl-CoA to trans-2,3-didehydroadipoyl-CoA via a proton-shuttling mechanism analogous to Δ³,Δ²-enoyl-CoA isomerases. This process involves precise proton abstraction from the C2 position of the substrate and subsequent delivery to C4, forming the conjugated trans-2,3-ene system. Catalytic glutamate residues (e.g., Glu91 in yeast Tsc13 homologs) act as proton donors/acceptors, enabling a syn-elimination-addition sequence without generating free intermediates [1] [8]. The reaction proceeds through an enolate transition state stabilized by oxyanion holes within the enzyme’s active site, minimizing energy barriers and ensuring catalytic efficiency approaching diffusion limits (kcat/Km ~107 M−1s−1) [8].
Stereochemical fidelity during isomerization is enforced by PaaG’s active site architecture. The enzyme positions the cis-3,4-didehydroadipoyl-CoA substrate such that the C3–C4 double bond adopts a conformation perpendicular to the thioester carbonyl, aligning it for antiperiplanar proton transfer. Mutagenesis studies confirm that residues like Tyr256 (yeast Tsc13 numbering) are critical for protonation at C4 with strict si-face specificity, ensuring exclusive generation of the trans-2,3 isomer [1] [6]. This stereocontrol prevents off-pathway hydration or epimerization, which could derail metabolic flux in pathways like phenylacetate catabolism.
PaaG accommodates structurally distinct substrates through conformational flexibility of hydrophobic active site residues. Structural overlays reveal that:
Table 1: Active Site Residue Interactions with Substrates
Residue | Role | Oxepin-CoA Interaction | trans-2,3-didehydroadipoyl-CoA Interaction |
---|---|---|---|
Glu91 | Proton shuttle | H-bonds with C4-OH | Direct proton transfer to C3 |
Tyr256 | Proton donor | Van der Waals contact with ring | Direct protonation of C4 |
Leu130 | Hydrophobic stabilization | Pi-alkyl stacking | Aliphatic chain stabilization |
Val142 | Substrate positioning | Binds oxepin oxygen | Positions C1-carboxylate |
Despite divergent geometries, both substrates induce loop closures that shield the active site from solvent, a feature shared with triosephosphate isomerase’s "catalytic loop" [2]. This adaptability enables PaaG to process intermediates across metabolic pathways without partitioning errors.
Site-directed mutagenesis of PaaG catalytic residues disrupts isomerization efficiency and substrate coordination:
Table 2: Kinetic Parameters of PaaG Mutants
Mutant | Km (μM) | kcat (s⁻¹) | Relative Activity (%) |
---|---|---|---|
Wild-type | 20 ± 2 | 450 ± 30 | 100 |
E91A | 110 ± 15 | 4.5 ± 0.3 | 1.0 |
Y256A | 35 ± 4 | 8.2 ± 0.7 | 1.8 |
D136N | N/D (no saturation) | Undetectable | 0 |
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